N-(3,6-Dihydropyridin-1(2H)-yl)methanesulfonamide
Description
N-(3,6-Dihydropyridin-1(2H)-yl)methanesulfonamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a dihydropyridine ring, which is a common motif in many biologically active molecules, and a methanesulfonamide group, which can impart specific chemical properties.
Properties
CAS No. |
62245-57-2 |
|---|---|
Molecular Formula |
C6H12N2O2S |
Molecular Weight |
176.24 g/mol |
IUPAC Name |
N-(3,6-dihydro-2H-pyridin-1-yl)methanesulfonamide |
InChI |
InChI=1S/C6H12N2O2S/c1-11(9,10)7-8-5-3-2-4-6-8/h2-3,7H,4-6H2,1H3 |
InChI Key |
SOMBXGFGJFQDPF-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NN1CCC=CC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,6-Dihydropyridin-1(2H)-yl)methanesulfonamide typically involves the reaction of 3,6-dihydropyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,6-Dihydropyridin-1(2H)-yl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: The compound can be reduced to form tetrahydropyridine derivatives.
Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Tetrahydropyridine derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-(3,6-Dihydropyridin-1(2H)-yl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, particularly in cardiovascular diseases due to its structural similarity to calcium channel blockers.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of N-(3,6-Dihydropyridin-1(2H)-yl)methanesulfonamide involves its interaction with specific molecular targets. The dihydropyridine ring can interact with calcium channels, potentially inhibiting their function. This interaction can modulate calcium influx in cells, which is crucial in various physiological processes, including muscle contraction and neurotransmitter release.
Comparison with Similar Compounds
Similar Compounds
3,6-Dihydro-1(2H)-pyridinamine: Shares the dihydropyridine ring but lacks the methanesulfonamide group.
3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one: Contains a dihydropyridine ring with different substituents.
Uniqueness
N-(3,6-Dihydropyridin-1(2H)-yl)methanesulfonamide is unique due to the presence of the methanesulfonamide group, which can impart specific chemical properties and biological activities not found in similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
